6-Thio-DG cep
CAS No.: 146691-59-0
Cat. No.: VC0124709
Molecular Formula: C45H50F3N8O7PS
Molecular Weight: 934.973
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146691-59-0 |
|---|---|
| Molecular Formula | C45H50F3N8O7PS |
| Molecular Weight | 934.973 |
| IUPAC Name | N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1 |
| Standard InChI Key | LSRFZLDCSJOHHT-UMFTULFTSA-N |
| SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F |
Introduction
Chemical Structure and Properties
6-Thio-DG cep (CAS No.: 146691-59-0) is a phosphoramidite derivative specifically designed for the incorporation of 6-thio-modified deoxyguanosine into synthetic oligonucleotides. The compound features a molecular formula of C45H50F3N8O7PS and a molecular weight of 934.973. As a specialized reagent, 6-Thio-DG cep enables the precise modification of DNA strands during oligonucleotide synthesis, allowing researchers to create custom sequences containing 6-thio-2'-deoxyguanosine residues.
The detailed chemical properties of 6-Thio-DG cep are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 146691-59-0 |
| Product Name | 6-Thio-DG cep |
| Molecular Formula | C45H50F3N8O7PS |
| Molecular Weight | 934.973 |
| IUPAC Name | N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethyl) |
The core component of this compound, 6-thio-2'-deoxyguanosine, features a modified purine base where the oxygen at position 6 of the guanine ring is replaced with a sulfur atom. This modification significantly alters the hydrogen bonding properties and reactivity of the nucleoside, making it valuable for specific biochemical applications.
Biological Significance and Applications
Role in Oligonucleotide Synthesis
The primary application of 6-Thio-DG cep lies in the synthesis of modified oligonucleotides. As a phosphoramidite, it serves as a building block during solid-phase oligonucleotide synthesis, allowing researchers to incorporate 6-thio-modified deoxyguanosine at specific positions within synthetic DNA strands. This capability is particularly valuable for studies investigating DNA repair mechanisms, protein-DNA interactions, and nucleic acid therapeutics.
Oligodeoxyribonucleotide synthesis procedures utilizing compounds like 6-Thio-DG cep typically follow standard protocols on automated synthesizers, employing mild/fast deprotection phosphoramidites and reagents . The incorporation of such modified nucleosides enables researchers to create DNA strands with altered properties, which can be exploited for various biochemical and molecular biology applications.
Telomerase Inhibition and Cancer Research
One of the most significant areas of research involving 6-thio-2'-deoxyguanosine, the nucleoside component of 6-Thio-DG cep, relates to its potential as a telomerase inhibitor and anticancer agent. Studies have demonstrated that 6-thio-dG can induce telomere dysfunction by being incorporated into telomeric DNA through the action of telomerase .
Research has shown that 6-thio-dGTP (the triphosphate form of 6-thio-dG) is efficiently recognized by telomerase and incorporated into telomeric DNA. This incorporation leads to telomere dysfunction, which is particularly damaging to cancer cells that rely heavily on telomerase activity for their survival and proliferation . The mechanism involves the formation of telomere dysfunction-induced foci (TIFs), which represent sites of DNA damage response activation at telomeres.
Research Findings and Experimental Data
Cell Viability Studies
Experimental investigations have demonstrated that 6-thio-dG, the active form of the nucleoside component in 6-Thio-DG cep, exhibits selective cytotoxicity toward cancer cells while sparing normal cells. Studies conducted on various cell lines, including colorectal cancer (HCT116) and non-small cell lung cancer (NSCLC) cell lines, have reported significant inhibition of cell viability following treatment with 6-thio-dG .
The IC50 values (the concentration required to inhibit cell growth by 50%) for cancer cell lines treated with 6-thio-dG typically range between 0.7-2.9 µM, indicating high sensitivity. In contrast, normal cells such as BJ fibroblasts and HCEC1 cells demonstrate considerably higher resistance to the compound, suggesting a therapeutic window for potential clinical applications .
Telomere Dysfunction Studies
A key mechanism behind the anticancer effects of 6-thio-dG involves the induction of telomere dysfunction. Research has demonstrated that treatment with 6-thio-dG leads to a significant increase in telomere dysfunction-induced foci (TIFs) in telomerase-positive cancer cells .
Importantly, this effect appears to be telomerase-dependent, as telomerase-negative normal cells (BJ fibroblasts) showed no detectable telomeric damage under similar treatment conditions. When BJ cells were modified to express telomerase (BJ-hTERT(+)), they became susceptible to 6-thio-dG-induced telomere dysfunction, confirming the telomerase-dependent nature of this effect .
In Vivo Studies
In vivo experiments using mouse xenograft models have demonstrated the efficacy of 6-thio-dG in reducing tumor growth rates. Treatment with 6-thio-dG (2 mg/kg administered intraperitoneally every other day) resulted in a significant reduction in tumor growth compared to control groups .
Analysis of tumor cells from these studies revealed a significant increase in TIFs following 6-thio-dG treatment, indicating that the compound successfully induces telomere dysfunction in vivo. Notably, there was no significant difference in general DNA damage between 6-thio-dG-treated and control tumor cells, suggesting that the antitumor effect is primarily mediated through telomere-specific mechanisms .
Comparative Analysis with Related Compounds
Comparison with 6-Thioguanine
Both 6-thio-dG and 6-thioguanine have been studied for their anticancer properties, but they exhibit different mechanisms of action and selectivity profiles. While both compounds inhibit cancer cell viability in a dose-dependent manner, 6-thio-dG demonstrates greater selectivity for telomerase-positive cancer cells .
Studies comparing the two compounds have shown that 6-thio-dG treatment results in more significant telomere-specific DNA damage than 6-thioguanine treatment. This difference is likely due to the more efficient incorporation of 6-thio-dG into telomeric DNA by telomerase, highlighting the unique mechanism of action of 6-thio-dG as a telomerase substrate rather than just a traditional antimetabolite .
The following table summarizes key differences between 6-thio-dG and 6-thioguanine based on research findings:
| Parameter | 6-thio-dG | 6-thioguanine |
|---|---|---|
| IC50 in Cancer Cells | 0.7-2.9 µM | 0.7-3.5 µM |
| Telomere Damage | High | Low |
| General DNA Damage | Moderate | Moderate to High |
| Selectivity for Cancer Cells | High | Moderate |
| Telomerase Dependency | Strong | Weak |
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